molecular formula C12H12N2O2S B3183225 PTH-4-hydroxyproline CAS No. 81703-65-3

PTH-4-hydroxyproline

Cat. No. B3183225
CAS RN: 81703-65-3
M. Wt: 248.3 g/mol
InChI Key: FVSSRXSXSBLAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PTH-4-hydroxyproline is a chemical compound with the empirical formula C12H12N2O2S . It has a molecular weight of 248.30 . It is a solid substance that is stored at temperatures below -20°C .


Molecular Structure Analysis

The molecular structure of PTH-4-hydroxyproline is represented by the SMILES string OC1CC2N (C1)C (=S)N (C2=O)c3ccccc3 . This notation provides a way to represent the structure of the molecule in text format.


Physical And Chemical Properties Analysis

PTH-4-hydroxyproline is a solid substance that is stored at temperatures below -20°C . It has a molecular weight of 248.30 . The predicted density is 1.50±0.1 g/cm3 . The predicted boiling point is 392.7±52.0 °C .

Scientific Research Applications

Bone Tissue Engineering and Fracture Healing

  • PTH (Parathyroid Hormone) is extensively studied for its role in bone formation, particularly in osteoporosis treatment and bone tissue engineering. Using a bone tissue engineering model, research by Pettway et al. (2005) demonstrated that PTH treatment can lead to increased bone formation in implanted bone marrow stromal cells (BMSC). This suggests its potential utility in tissue engineering, fracture healing, and implant integration (Pettway et al., 2005).

Collagen Synthesis and Metabolism

  • PTH and its derivatives have been shown to affect collagen synthesis and metabolism. A study by Canalis et al. (1989) indicated that PTH can stimulate collagen synthesis, mediated by local production of insulin-like growth factor (IGF) I, in bone cultures (Canalis et al., 1989). Another study by Kream et al. (1986) reported that PTH inhibits collagen synthesis in a cloned rat osteosarcoma cell line, providing insights into the hormonal regulation of collagen metabolism (Kream et al., 1986).

Enhancement of Bone Regeneration

  • In a study by Dave et al. (2019), hydroxyapatite nanorods loaded with PTH were found to significantly enhance the anabolic activity of PTH for bone regeneration. This novel approach indicates the potential for more targeted and effective treatments for bone-related conditions (Dave et al., 2019).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be taken off immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes, and a doctor should be consulted . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person. A doctor or Poison Control Center should be called immediately .

Future Directions

A recent study focused on optimizing the trans-4-hydroxyproline synthesis pathway by rearranging the central carbon metabolism in Escherichia coli . The study presents a strategy for establishing a microbial cell factory capable of producing trans-4-hydroxyproline at high levels, making it suitable for large-scale industrial production . This study provides valuable insights into regulating the synthesis of other compounds with α-ketoglutaric acid as a precursor .

properties

IUPAC Name

6-hydroxy-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSSRXSXSBLAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)N(C2=S)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PTH-4-hydroxyproline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PTH-4-hydroxyproline
Reactant of Route 2
Reactant of Route 2
PTH-4-hydroxyproline
Reactant of Route 3
Reactant of Route 3
PTH-4-hydroxyproline
Reactant of Route 4
PTH-4-hydroxyproline
Reactant of Route 5
Reactant of Route 5
PTH-4-hydroxyproline
Reactant of Route 6
PTH-4-hydroxyproline

Citations

For This Compound
5
Citations
R WALLIS, K DRICKAMER - Biochemical Journal, 1997 - portlandpress.com
… Only PTH-4-hydroxyproline was detected at the third cycle, indicating that Pro-25 is fully hydroxylated, and implying that Pro-19 is partially modified. In contrast, only PTH-proline was …
Number of citations: 69 portlandpress.com
Y Lu, SA Shamsi - Journal of chromatographic science, 2014 - academic.oup.com
Cyclodextrins (CDs) and their derivatives have been one of the most popular and successful chiral additives used in electrokinetic chromatography because of the presence of multiple …
Number of citations: 9 academic.oup.com
G Jasso-Díaz, G Torres-Hernández, A Zamilpa… - Helminthologia - sciendo.com
Sheep and goat gastrointestinal parasitic nematodiasis (GIPN) are one of the most concerning diseases diminishing the zootechnical productivity of small ruminants mainly in tropical …
Number of citations: 1 sciendo.com
CP Ong, CL Ng, HK Lee, SFY Li - Electrophoresis, 1994 - Wiley Online Library
… The nine PTH amino acids; PTH-a-amino caprylic acid (PTH-Aca), PTH-asparagine (PTH-Asn), PTH-glutamine (PTH-Gln), PTH-4-hydroxyproline (PTH-Hyp), PTH-glutamine acid (PTH-…
S Declerck, Y Vander Heyden, D Mangelings - Journal of Pharmaceutical …, 2016 - Elsevier
The chiral separation of pharmaceuticals is one of the major research topics in the pharmaceutical industry. Chromatographic techniques are most frequently used in this context. …
Number of citations: 72 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.